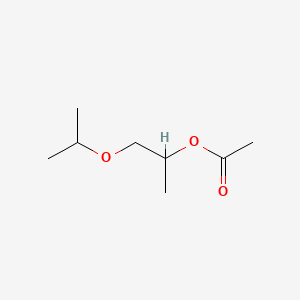![molecular formula C14H10Cl2O2 B13958696 [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride CAS No. 1035404-18-2](/img/structure/B13958696.png)
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is an organic compound with significant applications in various fields of chemistry and industry. It is characterized by the presence of a chloro-substituted phenoxy group attached to a phenyl ring, which is further connected to an acetyl chloride moiety. This compound is known for its reactivity and versatility in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride typically involves the reaction of 2-(4-chlorophenoxy)benzoic acid with thionyl chloride (SOCl₂). The reaction is carried out under reflux conditions, where the carboxylic acid group is converted to an acyl chloride group. The general reaction scheme is as follows:
2-(4-Chlorophenoxy)benzoic acid+SOCl2→[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride+SO2+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient heat and mass transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
[2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Electrophilic Aromatic Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed.
Electrophilic Aromatic Substitution: Reagents such as nitric acid (for nitration), sulfuric acid (for sulfonation), and halogens (for halogenation) are used under acidic conditions.
Major Products Formed
Amides and Esters: Formed through nucleophilic substitution with amines and alcohols, respectively.
Substituted Aromatic Compounds: Formed through electrophilic aromatic substitution reactions.
Scientific Research Applications
Chemistry
In chemistry, [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology and Medicine
In biological and medical research, this compound is utilized in the synthesis of bioactive molecules. It can be used to introduce specific functional groups into target molecules, enhancing their biological activity and specificity.
Industry
In the industrial sector, this compound is employed in the production of specialty chemicals and materials. Its reactivity makes it valuable in the manufacture of polymers, resins, and coatings.
Mechanism of Action
The mechanism of action of [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride primarily involves its reactivity as an acylating agent. The acyl chloride group readily reacts with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is exploited in various synthetic transformations to achieve desired chemical modifications.
Comparison with Similar Compounds
Similar Compounds
Phenacyl Chloride: Similar in structure but lacks the phenoxy group. It is used as a building block in organic synthesis and as a riot control agent.
4-Chlorobenzyl Chloride: Contains a chloro-substituted benzyl group instead of a phenoxy group. It is used in the synthesis of pharmaceuticals and agrochemicals.
Uniqueness
The presence of both the chloro-substituted phenoxy group and the acyl chloride moiety in [2-(4-Chloro-phenoxy)-phenyl]-acetyl chloride imparts unique reactivity and versatility. This combination allows for a wide range of synthetic applications, making it a valuable compound in organic chemistry.
Properties
CAS No. |
1035404-18-2 |
|---|---|
Molecular Formula |
C14H10Cl2O2 |
Molecular Weight |
281.1 g/mol |
IUPAC Name |
2-[2-(4-chlorophenoxy)phenyl]acetyl chloride |
InChI |
InChI=1S/C14H10Cl2O2/c15-11-5-7-12(8-6-11)18-13-4-2-1-3-10(13)9-14(16)17/h1-8H,9H2 |
InChI Key |
GJOUPOICDSHHDI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC(=O)Cl)OC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


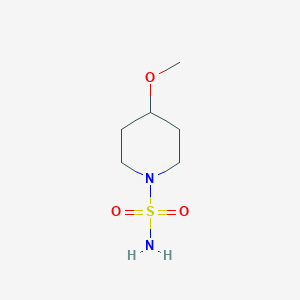
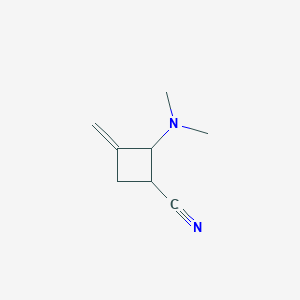
![2,7,9-Triazabicyclo[3.3.1]nonane](/img/structure/B13958658.png)
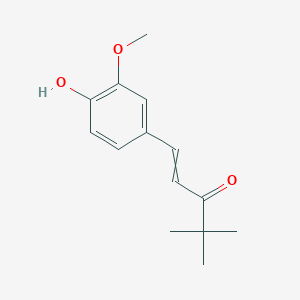
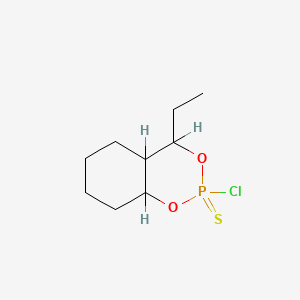
![1,7-Naphthalenedisulfonic acid, 4-[[3-[(2-chloroethyl)sulfonyl]benzoyl]amino]-5-hydroxy-6-[(2-sulfophenyl)azo]-](/img/structure/B13958668.png)
![8H-pyrimido[5,4-b][1,4]oxazine](/img/structure/B13958675.png)

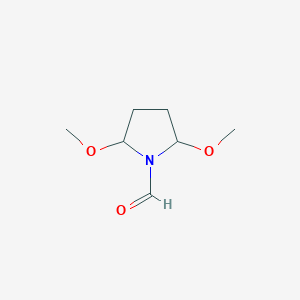
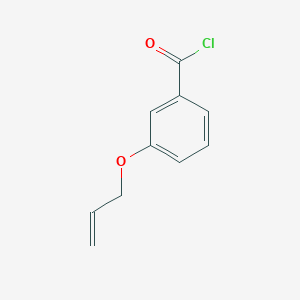
![2-Isopropyl-2-azaspiro[4.4]nonan-7-amine](/img/structure/B13958694.png)

